molecular formula C12H9NO3 B12360389 Methyl 8-methylidene-4-oxoquinoline-7-carboxylate

Methyl 8-methylidene-4-oxoquinoline-7-carboxylate

Cat. No.: B12360389
M. Wt: 215.20 g/mol
InChI Key: DQJBIRDPUBRPCP-UHFFFAOYSA-N
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Description

Methyl 8-methylidene-4-oxoquinoline-7-carboxylate is a quinoline derivative with a unique structure that includes a methylidene group at the 8th position, a keto group at the 4th position, and a carboxylate ester at the 7th position. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-methylidene-4-oxoquinoline-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of a silver salt of heteropoly acid, such as silver phosphotungstate (Ag3PW12O40), to form the quinoline scaffold . The reaction conditions often include heating and the use of solvents like ethanol or dichloromethane.

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs green and sustainable methods. These methods may include microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methylidene-4-oxoquinoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The methylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce hydroxyquinolines.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: The compound’s unique structure allows it to act as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 8-methylidene-4-oxoquinoline-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. For example, it may inhibit topoisomerases, which are essential for DNA replication and transcription . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 8-methylidene-4-oxoquinoline-7-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: A well-known antimalarial drug that also has applications in treating autoimmune diseases.

    Ciprofloxacin: A fluoroquinolone antibiotic used to treat various bacterial infections.

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

methyl 8-methylidene-4-oxoquinoline-7-carboxylate

InChI

InChI=1S/C12H9NO3/c1-7-8(12(15)16-2)3-4-9-10(14)5-6-13-11(7)9/h3-6H,1H2,2H3

InChI Key

DQJBIRDPUBRPCP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C2C(=O)C=CN=C2C1=C

Origin of Product

United States

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